molecular formula C18H24N2O3 B2394382 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione CAS No. 1008711-52-1

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2394382
CAS No.: 1008711-52-1
M. Wt: 316.401
InChI Key: ZTINLJXWRKEFKE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-dione derivatives. This compound has garnered interest due to its potential therapeutic and biological effects, as well as its applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to interact with specific biological targets . Additionally, this compound has applications in the pharmaceutical industry as a potential drug candidate .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives . These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activity and applications .

Uniqueness: What sets this compound apart is its unique combination of substituents, which can enhance its interaction with specific biological targets and improve its therapeutic potential . This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-cyclohexyl-3-(4-ethoxyanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-23-15-10-8-13(9-11-15)19-16-12-17(21)20(18(16)22)14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTINLJXWRKEFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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